4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid
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Overview
Description
4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. Common reaction conditions include ambient temperature or mild heating .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide synthesis through coupling reactions with carboxylic acids
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides.
Coupling: Carbodiimides such as EDC or DCC in the presence of a base
Major Products Formed
Deprotection: The primary amine and carbon dioxide.
Substitution: Boc-protected secondary amines.
Coupling: Boc-protected peptides
Scientific Research Applications
4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: In the development of pharmaceuticals, particularly peptide-based drugs.
Industry: In the production of fine chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a carbocation intermediate, which is then eliminated to release the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
- 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
Uniqueness
4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The ethyl group offers slightly different steric and electronic properties compared to similar compounds with methyl or phenyl groups, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-12(8-6-7-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXUDWYHHDGVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727296 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121527-35-2 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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